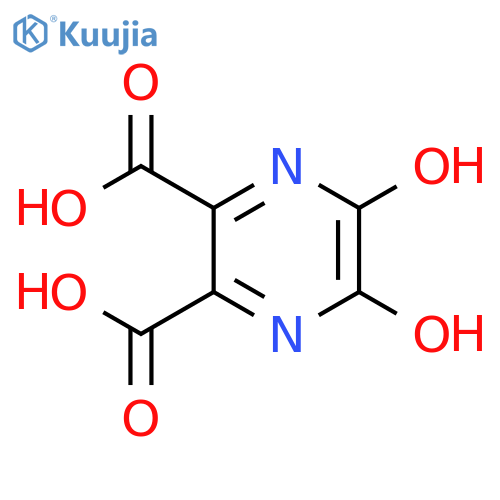Cas no 58084-27-8 (5,6-Dihydroxypyrazine-2,3-dicarboxylic acid)

58084-27-8 structure
商品名:5,6-Dihydroxypyrazine-2,3-dicarboxylic acid
5,6-Dihydroxypyrazine-2,3-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5,6-Dihydroxypyrazine-2,3-dicarboxylic acid
- 5,6-dioxo-1,4-dihydropyrazine-2,3-dicarboxylic acid
- 5,6-di-hydroxypyrazine-2,3-dicarboxylic acid
- 58084-27-8
- DIHYDROXYPYRAZINE-2,3-DICARBOXYLIC ACID
- SCHEMBL2806470
- 5,6-Dihydroxypyrazine-2,3-dicarboxylicacid
- 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarboxylic acid
- DTXSID30634397
- DB-332767
-
- インチ: InChI=1S/C6H4N2O6/c9-3-4(10)8-2(6(13)14)1(7-3)5(11)12/h(H,7,9)(H,8,10)(H,11,12)(H,13,14)
- InChIKey: DMLFHVBDXPESMX-UHFFFAOYSA-N
- ほほえんだ: C1(=C(C(=O)O)NC(=O)C(=O)N1)C(=O)O
計算された属性
- せいみつぶんしりょう: 200.00693585g/mol
- どういたいしつりょう: 200.00693585g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 133Ų
5,6-Dihydroxypyrazine-2,3-dicarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168065-1g |
5,6-dihydroxypyrazine-2,3-dicarboxylic acid |
58084-27-8 | 95% | 1g |
$704 | 2023-03-04 | |
| Chemenu | CM168065-1g |
5,6-dihydroxypyrazine-2,3-dicarboxylic acid |
58084-27-8 | 95% | 1g |
$729 | 2021-08-05 | |
| Alichem | A099002258-1g |
5,6-Dihydroxypyrazine-2,3-dicarboxylic acid |
58084-27-8 | 95% | 1g |
$678.24 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738537-1g |
5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarboxylic acid |
58084-27-8 | 98% | 1g |
¥6657.00 | 2024-05-08 |
5,6-Dihydroxypyrazine-2,3-dicarboxylic acid 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
58084-27-8 (5,6-Dihydroxypyrazine-2,3-dicarboxylic acid) 関連製品
- 77168-80-0(5,6-Dihydroxypyrazine-2-carboxylic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
